Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Overview
Description
Mechanism of Action
Methylidynetri-p-phenylene triisocyanate, also known as Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-, is an organic ester that plays a significant role in various industrial applications . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Methylidynetri-p-phenylene triisocyanate are materials such as rubber, metal, synthetic fibers, and cotton textiles . It is used as an adhesive agent, facilitating the bonding of these materials in various industrial applications .
Mode of Action
Methylidynetri-p-phenylene triisocyanate interacts with its targets through a process known as cross-linking . This involves the formation of strong covalent bonds between the polymer chains of the target material and the isocyanate groups of the compound . The result is a highly durable and resistant material, suitable for various industrial applications .
Biochemical Pathways
The biochemical pathways involved in the action of Methylidynetri-p-phenylene triisocyanate are primarily related to the cross-linking process . The compound reacts with the target material, leading to changes in the material’s molecular structure and properties . The downstream effects include increased durability, resistance, and bonding strength .
Pharmacokinetics
It’s important to note that the compound’s effectiveness and bioavailability are significantly influenced by factors such as concentration, temperature, and reaction time .
Result of Action
The action of Methylidynetri-p-phenylene triisocyanate results in the formation of highly durable and resistant materials . These materials are widely used in various industries, including the manufacturing of shoes, where the compound serves as a curing agent for neoprene adhesives .
Action Environment
The action, efficacy, and stability of Methylidynetri-p-phenylene triisocyanate are influenced by several environmental factors. These include temperature, humidity, and the presence of other chemicals . For instance, the compound’s reactivity and effectiveness can be enhanced under controlled temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- involves the reaction of triphenylmethane triisocyanate with phosgene under controlled conditions . The reaction typically occurs in the presence of a solvent such as chlorobenzene and requires careful temperature control to avoid decomposition .
Industrial Production Methods: Industrial production of this compound involves the use of specialized equipment to handle the toxic and reactive intermediates. The process includes the use of phosgene and triphenylmethane as starting materials, with the reaction being carried out in a phosgenation reactor . The product is then purified through distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols , amines , and water , to form urethanes , ureas , and carbamates .
Polymerization Reactions: It can polymerize with polyols to form polyurethanes , which are widely used in foams, elastomers, and coatings.
Common Reagents and Conditions:
- Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Alcohols: and are common reagents used in addition reactions with Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-.
Major Products Formed:
Scientific Research Applications
Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- has several scientific research applications, including:
Comparison with Similar Compounds
- Diphenylmethane diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Comparison:
- Diphenylmethane diisocyanate (MDI): Similar in structure but has two isocyanate groups instead of three. It is widely used in the production of rigid and flexible foams .
- Toluene diisocyanate (TDI): Contains two isocyanate groups and is primarily used in the production of flexible foams and coatings .
- Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with two isocyanate groups, used in the production of coatings and elastomers .
Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- is unique due to its three isocyanate groups, which provide higher cross-linking density and reactivity compared to the other compounds .
Properties
IUPAC Name |
1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKIBFTASQKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062401 | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2422-91-5 | |
Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylidynetri-p-phenylene triisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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